6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Overview
Description
The compound “6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid” has a CAS Number of 264623-57-6 and a molecular weight of 279.3 . It is a solid substance .
Synthesis Analysis
I found a related synthesis process for a similar compound, where N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates . These were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The IUPAC name of the compound is 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid . The InChI code is 1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid . The storage temperature is recommended to be at refrigerator conditions . The shipping temperature is at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has been utilized in various chemical syntheses and reactions. For instance:
Heterocyclic Ketones in Pfitzinger Reaction : This compound is involved in the synthesis of quinoline-4-carboxylic acids fused with heterocycles through the Pfitzinger reaction. The acids react with diazomethane and amines, leading to methyl esters and amides, respectively. The tert-butoxycarbonyl fragment is easily lost in these reactions, forming secondary amine dihydrochlorides (Moskalenko, Boeva, & Boev, 2011).
Synthesis of Substituted Pyrazinecarboxamides : The compound aids in the synthesis of amides from substituted pyrazine-2-carboxylic acids, showing significant anti-mycobacterial and antifungal activities. It also plays a role in inhibiting photosynthesis in certain compounds (Doležal et al., 2006).
Formation of Heterotricyclic Systems : In the creation of new dipyridopyrazines, this compound serves as a starting point for the synthesis of derivatives with tricyclic structures, leading to substituted amides and amidines (Savelli & Boido, 1992).
Microwave-Assisted Preparation of Dihydropyrazolo Pyrazine Derivatives : The tert-butoxycarbonyl amides derived from this compound are key in cyclization reactions under microwave irradiation, demonstrating the versatility of tert-butoxycarbonyl as a convertible isocyanide (Nikulnikov et al., 2009).
Synthesis of Benzopyrano Derivatives : This compound is used in the synthesis of new N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives, leading to the formation of benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives (Bonsignore & Loy, 1998).
Involvement in Reactivity Studies of Pyrazolo Derivatives : It has been used to synthesize derivatives of pyrazolo[5,1-c][1,2,4]triazines, contributing to the understanding of the reactivity of these compounds (Mironovich & Shcherbinin, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
In the context of protacs, the compound could potentially interact with its targets by forming a ternary complex with the target protein and an e3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, the degradation of target proteins can affect various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The compound’s molecular weight (26728) and its physicochemical properties suggest that it may have good bioavailability .
Result of Action
In the context of protacs, the degradation of target proteins can lead to the modulation of cellular processes and pathways .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXAAVSIXNGDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676673 | |
Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264623-57-6 | |
Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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